molecular formula C10H22N2O2 B6228580 tert-butyl N-(3-aminobutyl)-N-methylcarbamate CAS No. 1601241-99-9

tert-butyl N-(3-aminobutyl)-N-methylcarbamate

Cat. No.: B6228580
CAS No.: 1601241-99-9
M. Wt: 202.29 g/mol
InChI Key: QYTUTPWBOBZEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3-aminobutyl)-N-methylcarbamate: is a chemical compound with the molecular formula C10H22N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-aminobutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with N-methyl-3-aminobutylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-aminobutyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-aminobutyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various carbamate derivatives and other nitrogen-containing compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of enzyme inhibitors or as a probe to study enzyme activity.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the design of compounds with specific pharmacological activities.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-aminobutyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl N-(3-aminobutyl)carbamate
  • tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
  • tert-Butyl N-(4-aminobutyl)-N-methylcarbamate

Uniqueness: tert-Butyl N-(3-aminobutyl)-N-methylcarbamate is unique due to its specific structure, which combines a tert-butyl group, an aminobutyl chain, and a methylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-aminobutyl)-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 3-aminobutylamine.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "3-aminobutylamine" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-methylcarbamate in a suitable solvent such as dichloromethane.", "Step 2: Add 3-aminobutylamine to the solution and stir at room temperature for several hours.", "Step 3: Purify the product by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol.", "Step 4: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS No.

1601241-99-9

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-(3-aminobutyl)-N-methylcarbamate

InChI

InChI=1S/C10H22N2O2/c1-8(11)6-7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3

InChI Key

QYTUTPWBOBZEPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C(=O)OC(C)(C)C)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.